Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[4-(1,3-benzodioxol-5-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-12-8-17-7-11(12)10-4-5-13-14(6-10)21-9-20-13/h4-6,11-12,17H,7-9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWADQQRFKBFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and possible therapeutic applications based on available research findings.
Structural Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C16H22N2O4
- Molecular Weight : Approximately 306.36 g/mol
- Structural Features :
- Tert-butyl group
- Carbamate functional group
- Pyrrolidine ring
- Benzo[d][1,3]dioxole moiety
These structural components contribute to its reactivity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated for various pharmacological effects, particularly in the context of inflammation and neuroprotection.
- Neuroprotective Effects : Studies indicate that compounds with similar structures may exhibit neuroprotective properties by modulating inflammatory pathways. For instance, the presence of the benzo[d][1,3]dioxole moiety suggests potential interactions with neurotransmitter receptors, possibly influencing neuroinflammatory responses.
- Enzyme Inhibition : The carbamate group can undergo hydrolysis, potentially leading to the release of biologically active amines. This property may allow the compound to act as an enzyme inhibitor or modulator in biochemical pathways related to diseases such as Alzheimer's .
- Antioxidant Activity : Compounds containing dioxole structures have been noted for their antioxidant properties, which may help in reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Synthesis Pathways
The synthesis of this compound involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Benzo[d][1,3]dioxole Moiety : This step typically requires electrophilic aromatic substitution or similar reactions.
- Carbamate Formation : The final step involves the reaction of the intermediate with a suitable isocyanate or carbamoylating agent to yield the carbamate structure.
Conclusion and Future Directions
This compound exhibits promising biological activity that warrants further investigation. Its potential applications in treating neurodegenerative diseases and as an enzyme inhibitor highlight its significance in drug development. Future research should focus on detailed pharmacological studies and clinical trials to fully elucidate its therapeutic potential.
Scientific Research Applications
Basic Information
- Molecular Formula : C16H22N2O4
- Molecular Weight : 306.36 g/mol
- IUPAC Name : tert-butyl N-[4-(1,3-benzodioxol-5-yl)pyrrolidin-3-yl]carbamate
- Purity : Typically ≥95%
Structural Characteristics
The compound features a tert-butyl group, a pyrrolidine ring, and a benzo[d][1,3]dioxole moiety. This unique combination contributes to its potential reactivity and interaction with biological systems.
Medicinal Chemistry
Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets:
- Anticancer Activity : Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit anticancer properties. The ability of this compound to inhibit specific cancer cell lines is under investigation .
- Neurological Disorders : The pyrrolidine scaffold is known for its neuroprotective effects. Studies are exploring its efficacy in models of neurodegenerative diseases .
Pharmacology
The pharmacological profile of this compound suggests several mechanisms of action:
- Enzyme Inhibition : There is evidence that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and offering insights into treatments for psychiatric conditions .
Materials Science
Beyond biological applications, this compound is being explored in materials science:
- Polymer Chemistry : Its reactivity can be utilized in the synthesis of novel polymers with specific properties for use in drug delivery systems .
Case Study 1: Anticancer Research
A study conducted on the effects of similar compounds on cancer cell lines demonstrated that derivatives of benzo[d][1,3]dioxole exhibited significant cytotoxicity against breast cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways .
Case Study 2: Neuroprotective Effects
In a model of Alzheimer's disease, a related pyrrolidine derivative showed promise in reducing amyloid-beta plaque formation and improving cognitive function in mice. This suggests that this compound could have similar protective effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
